molecular formula C8H16ClNO B3284871 Quinuclidin-3-ylmethanol hydrochloride CAS No. 79221-75-3

Quinuclidin-3-ylmethanol hydrochloride

Cat. No.: B3284871
CAS No.: 79221-75-3
M. Wt: 177.67 g/mol
InChI Key: NMEVUMYCORKZHD-UHFFFAOYSA-N
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Description

Quinuclidin-3-ylmethanol hydrochloride is a chemical compound with significant importance in various fields such as chemistry, biology, and medicine. It is a derivative of quinuclidine, a bicyclic amine, and is known for its unique structural properties and reactivity. This compound is often used as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinuclidin-3-ylmethanol hydrochloride typically involves the reduction of quinuclidin-3-one. One common method includes the reaction of quinuclidin-3-one with an alkali metal cyanide in an aqueous medium to form the corresponding hydroxycyanhydrin. This intermediate is then esterified, dehydrated using thionyl chloride, and finally hydrogenated using Raney nickel to yield quinuclidin-3-ylmethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Quinuclidin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Quinuclidin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinuclidin-3-ylmethanol hydrochloride involves its interaction with molecular targets such as cholinergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including muscle relaxation and anesthesia. The pathways involved in these effects include the inhibition of acetylcholine binding and subsequent signal transduction .

Comparison with Similar Compounds

Quinuclidin-3-ylmethanol hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

These compounds share some similarities in their chemical structure but differ significantly in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-8-5-9-3-1-7(8)2-4-9;/h7-8,10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEVUMYCORKZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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